molecular formula C9H11ClO3S B146322 2-Chloroethyl p-toluenesulfonate CAS No. 80-41-1

2-Chloroethyl p-toluenesulfonate

Cat. No. B146322
CAS RN: 80-41-1
M. Wt: 234.7 g/mol
InChI Key: ZXNMIUJDTOMBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl p-toluenesulfonate (CEPS) is an organic compound that is widely used as a reagent in organic synthesis and as a catalyst in various reactions. It is also known as chloroethyl toluenesulfonate or 2-chloroethyl-p-toluenesulfonate. CEPS is a white, crystalline solid with a melting point of 120-122°C. It is soluble in most organic solvents, including water, and insoluble in water.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2,2-Difluorovinyl Carbonyl Compounds : 2-Chloroethyl p-toluenesulfonate is used in the synthesis of 2,2-difluorovinyl carbonyl compounds, a process involving the generation of 1-alkyl-2,2-difluorovinylboranes reacting with acyl chlorides or chloroformates to afford these compounds in good yields (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992).

  • Study of Solvolysis in Organic Chemistry : Research on 2-chloroethoxycarbonyl p-toluenesulfonate contributes to understanding solvolysis, an important reaction in organic chemistry, providing insights into the rates of solvolysis in different solvents and supporting a tetrahedral transition state for additions to trigonal carbon (D’Souza, Wirick, Deol, & Kevill, 2018).

  • Development in Nonlinear Optics : The compound finds application in nonlinear optics, where derivatives of this compound are synthesized and investigated for their optical properties, contributing to the development of materials for second-order nonlinear optics (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).

  • Catalysis and Polymerization : Its role in catalysis and polymerization is significant, as seen in studies where derivatives of this compound are used as catalysts in processes like hydrolysis and ring-opening metathesis polymerization, expanding the utility of these compounds in polymer chemistry (Li & Ganesan, 1998), (Paciello & Grubbs, 1993).

Analytical and Materials Science Applications

  • Electrochemical Studies : It's also relevant in electrochemical studies, particularly in exploring the effects of different supporting electrolytes, like p-toluenesulfonate, on the polarographic reduction of metal ions in non-aqueous solvents (Fujinaga & Sakamoto, 1976).

  • Materials Science : In materials science, the compound is involved in the synthesis of novel materials, such as the creation of disubstituted 1,1-difluoro-1-alkenes, showcasing its versatility in material synthesis (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).

Safety and Hazards

2-Chloroethyl p-toluenesulfonate is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-chloroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNMIUJDTOMBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883256
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80-41-1
Record name 2-Chloroethyl p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl p-tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl p-toluenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Para-toluenesulphonyl chloride (20.5 g) was added to a mixture of 2-chloroethanol (8.6 g) and pyridine (50 ml). After stirring for one hour at 0° C., the mixture was added to ice and the organic phase was extracted with ether. The extract was washed with dilute hydrochloric acid, dried with magnesium sulphate, and evaporated, to yield 2-chloroethyl-p-toluenesulphonate.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a typical run, p-toluenesulfonyl chloride (TsCl, 70.5 g, 0.37 mol) was added slowly to a solution of 2-chloroethanol (38; 25.0 g, 0.31 mol) in pyridine (100 mL) at 0° C. The reaction mixture was stirred at 0-5° C. for 18 h. Ice water (300 mL) was added and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with 1 N HCl (3×100 mL), water (100 mL×3), dried (Na2SO4) and concentrated under reduced pressure to afford 2-chloroethyl 4-methylbenzenesulfonate 39 (64.3 g, 88%).
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (172 g, 0.884 mol) and pyridine (59 g, 0.75 mol) were added to 180 mL dichloromethane (DCM) in a 1 L round-bottom flask (RBF) which was placed in an ice bath for ca. 5 min. 1-Chloroethanol (40.3 g, 0.496 mol) was added slowly, and the RBF was taken out of the ice bath and left to stir at room temperature (r.t.) for 15 hrs. The reaction mixture was poured into a 1 L separatory funnel, washed twice with 300 mL water+50 mL pyridine, and again with 300 mL water+75 mL 36% wt aq. HCl (discarding the aqueous phase after each wash). Removal of the solvent at reduced pressure yielded analytically pure 1 as a faint yellow, thick syrup (116 g, 0.494 mol, 100% yield). 1H NMR: δ=7.81 (d, 2 aromatic H meta to CH3, J=8.3 Hz), 7.37 (d, 2 aromatic H ortho to CH3, J=8.3 Hz), 4.23 (t, OCH2, J=5.9 Hz), 3.66 (t, CH2Cl, J=5.9 Hz), 2.46 (s, CH3).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl p-toluenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Chloroethyl p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl p-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Chloroethyl p-toluenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.